molecular formula C12H6Cl4 B15128432 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3

2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3

Cat. No.: B15128432
M. Wt: 295.0 g/mol
InChI Key: KENZYIHFBRWMOD-NCYHUZTRSA-N
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Description

2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is a deuterium-labeled derivative of 2,3’,4’,5-Tetrachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling makes it particularly useful in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl followed by deuterium exchange reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the selective chlorination and deuterium incorporation. The process may involve multiple steps, including purification and isolation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced, it follows stringent protocols to ensure high purity and consistency. The production involves advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce partially dechlorinated biphenyls .

Scientific Research Applications

2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450, which play a crucial role in the detoxification and metabolism of xenobiotics .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,5,5’-Tetrachlorobiphenyl
  • 3,3’,4,4’-Tetrachlorobiphenyl
  • 2,3,4,5-Tetrachlorobiphenyl

Uniqueness

2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise quantitation and tracing. This isotopic labeling distinguishes it from other similar compounds that do not have deuterium atoms .

Properties

Molecular Formula

C12H6Cl4

Molecular Weight

295.0 g/mol

IUPAC Name

1,4-dichloro-2,3,5-trideuterio-6-(3,4-dichlorophenyl)benzene

InChI

InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H/i2D,4D,6D

InChI Key

KENZYIHFBRWMOD-NCYHUZTRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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